Regiospecific Substitution at 3- and 4-Positions Enables SAR-Driven Optimization Relative to 3-Substituted-Only Furanones
In a medicinal chemistry program developing endothelin-A (ETA) receptor antagonists, the 4-benzyloxy-3-methylbenzofuran-2-carboxylic acid scaffold was systematically optimized. The presence of both the 4-benzyloxy and 3-methyl substituents on the benzofuran ring (structurally related to the furanone precursor) was essential for achieving selective binding to the ETA receptor over the ETB receptor. The optimized compounds from this series demonstrated 2- to 16-fold selective binding to the ETA receptor in the micromolar range [1]. While this is a class-level inference derived from the benzofuran derivative series rather than direct data on the furanone building block itself, the structural requirements (4-benzyloxy plus 3-methyl substitution) are directly relevant to the value proposition of this specific CAS 137910-39-5 building block versus mono-substituted furanone alternatives.
| Evidence Dimension | ETA receptor binding selectivity (as benzofuran derivatives) |
|---|---|
| Target Compound Data | 4-Benzyloxy-3-methylbenzofuran-2-carboxylic acids: Ki values in low micromolar range for ETA |
| Comparator Or Baseline | Compounds lacking either 3-methyl or 4-benzyloxy substitution: reduced or absent selective binding |
| Quantified Difference | 2- to 16-fold selective binding to ETA versus ETB |
| Conditions | Radioligand binding assays using cloned human ETA and ETB receptors |
Why This Matters
This establishes that the 3,4-disubstitution pattern present in CAS 137910-39-5 is a non-negotiable structural feature for accessing this bioactive chemotype, and procurement of mono-substituted furanone alternatives would preclude entry into this validated SAR space.
- [1] Kaltenbronn JS, Quin J, Reisdorph BR, Klutchko S, Reynolds EE, Welch KM, et al. Benzofuran derivatives as ETA-selective, non-peptide endothelin antagonists. J Med Chem. 1997;40(4):511-520. View Source
